molecular formula C15H14BrN3O3 B11060632 4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol

4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol

Cat. No.: B11060632
M. Wt: 364.19 g/mol
InChI Key: IFXSOPLEPPCGSL-UHFFFAOYSA-N
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Description

4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol is a complex organic compound featuring a bromophenyl group, a hydroxy-methyl-pyrazolyl group, and a methyl-oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol typically involves multi-step organic reactions. One common approach is:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pyrazole ring can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the synthesis of novel compounds.

Biology

The compound’s potential biological activity, such as anti-inflammatory or antimicrobial properties, can be explored. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for therapeutic applications. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated or fluorinated analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

4-[(3-bromophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-3-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C15H14BrN3O3/c1-7-11(14(20)18-17-7)13(9-4-3-5-10(16)6-9)12-8(2)19-22-15(12)21/h3-6,13,19H,1-2H3,(H2,17,18,20)

InChI Key

IFXSOPLEPPCGSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)Br)C3=C(NOC3=O)C

Origin of Product

United States

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